5-chloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)thiophene-2-sulfonamide
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Overview
Description
The compound is a sulfonamide derivative, which is a class of organic compounds containing a carboxamido substituent attached to a benzene ring . It also contains a trifluoromethyl group, which is a common functional group in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The trifluoromethyl group, in particular, can significantly affect the molecule’s properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could affect the compound’s reactivity .Scientific Research Applications
Synthesis and Biological Activity
5-chloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)thiophene-2-sulfonamide and its derivatives have been synthesized through various chemical reactions like the Suzuki–Miyaura cross-coupling reactions. These compounds have been evaluated for biological activities such as urease inhibition and hemolytic activities. The electronic effects of different functional groups on the aromatic ring significantly influence the biological activity of these compounds. For instance, 5-Phenylthiophene-2-sulfonamide showed high urease inhibition activity (Noreen et al., 2017).
Topical Ocular Hypotensive Activity
Another important application of thiophene sulfonamide derivatives is their potential in treating glaucoma. These compounds have been evaluated for their topical ocular hypotensive activity. Modifications to the 5-substituent group have been explored to maximize inhibitory potency against carbonic anhydrase and enhance water solubility. These modifications help in reducing pigment binding in the iris, an essential factor in glaucoma treatment (Prugh et al., 1991).
Solubilization in Micellar Media
The interaction of thiophene derivatives like 5-(2-(benzyloxy) phenyl) thiophene-2-sulfonamide with anionic surfactants such as sodium dodecyl sulfate has been studied. These interactions are crucial for understanding the solubilization and partitioning of these compounds in various media, which is significant for their application in different solvents and delivery systems (Saeed et al., 2017).
Cerebrovasodilatation and Anticonvulsant Activities
Certain derivatives of thiophene-2-sulfonamides, such as 5-[(4-fluorophenyl)sulfonyl]thiophene-2-sulfonamide, have shown promising results in increasing cerebral blood flow and exhibiting anticonvulsant activities. These properties make them potential candidates for treating neurological conditions (Barnish et al., 1981).
Proton Exchange Membrane Applications
Sulfonated poly(ether sulfone)s containing thiophene units have been developed for fuel cell applications. These polymers demonstrate high proton conductivity, making them suitable for use in proton exchange membranes in fuel cells (Matsumoto et al., 2009).
Mechanism of Action
Target of Action
Compounds with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It is known that the trifluoromethyl (-cf3) group can lower the pka of the cyclic carbamate, leading to a key hydrogen bonding interaction with the protein . This interaction could potentially enhance the compound’s interaction with its targets, leading to changes in their function.
Biochemical Pathways
For example, esterase catalyzes the hydrolysis of the ester bond to metabolite 3- (2-chloro-3,3,3-trifluoroprop1-enyl)-2,2-dimethyl-cyclopropane carboxylic acid (CFMP) and 3-phenoxybenzoic acid (3-PBA), and 4-hydroxy-3-phenoxybenzoic acid (4-OH-3-PBA), whereas CYP450s catalyze aromatic hydroxylation of PYRs, followed by conjugation .
Pharmacokinetics
The presence of the trifluoromethyl group could potentially influence these properties, as fluorine atoms are known to enhance the metabolic stability and bioavailability of drugs .
Result of Action
It is known that reactive oxygen species (ros) and reactive nitrogen species (rns) can directly react with cellular biomolecules and exert detrimental effects including lipid peroxidation (lpo), protein oxidation, and dna damage .
Future Directions
Properties
IUPAC Name |
5-chloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3NO3S2/c14-10-6-7-11(22-10)23(20,21)18-8-12(19,13(15,16)17)9-4-2-1-3-5-9/h1-7,18-19H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBABPXTJAXCKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(S2)Cl)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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